2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide (CAS: 483327-15-7) is a triazole-thioacetamide derivative with a pyridinyl substituent on the triazole ring and a 3-methoxyphenyl group on the acetamide moiety. This compound is structurally related to insect odorant receptor (Orco) modulators, such as VUAA1, and shares a core scaffold optimized for interactions with insect olfactory receptors . Its synthesis typically involves cyclization of thiosemicarbazide intermediates followed by alkylation with α-chloroacetamide derivatives . The 3-methoxy group on the phenyl ring introduces electron-donating properties, which may enhance solubility and influence receptor binding compared to alkyl-substituted analogs .
Properties
IUPAC Name |
2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-3-23-17(13-6-5-9-19-11-13)21-22-18(23)26-12-16(24)20-14-7-4-8-15(10-14)25-2/h4-11H,3,12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWHHFSMVAXCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483327-15-7 | |
| Record name | 2-{[4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.
Final Coupling with the Methoxyphenyl Group: The final step involves coupling the intermediate with 3-methoxyphenyl acetic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridine ring, leading to partially or fully reduced products.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce partially or fully reduced triazole or pyridine derivatives.
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in the development of new materials and chemicals.
The compound exhibits a range of biological activities that are being actively researched:
Antimicrobial Properties:
Studies have demonstrated that derivatives of triazoles possess significant antimicrobial activity. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating superior performance compared to traditional antibiotics.
Anticancer Activity:
Research indicates that triazole derivatives can induce apoptosis in cancer cells. In vitro studies on breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) revealed that the compound significantly reduced cell viability through mechanisms involving caspase activation and reactive oxygen species (ROS) generation.
Anti-inflammatory Effects:
The compound has been shown to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential use in treating inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the compound against common pathogens responsible for nosocomial infections. Results indicated a significant reduction in bacterial load compared to untreated controls, highlighting its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Mechanisms
In a preclinical model involving mice with induced tumors, administration of the compound resulted in reduced tumor size and increased markers of apoptosis in treated groups. Histological analysis confirmed these findings, supporting its role as a potential anticancer therapeutic.
Research Findings
Recent literature emphasizes the significance of structure-activity relationships (SAR) in understanding the biological activities of triazole derivatives. Modifications to the triazole ring and phenylacetamide moiety have been shown to enhance potency against specific cancer types and bacterial strains.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ in substituents on the triazole ring (e.g., allyl vs. ethyl groups), pyridinyl position (2-, 3-, or 4-pyridinyl), and aryl groups on the acetamide moiety. Key examples include:
Notes:
- Pyridinyl position (2-, 3-, or 4-) affects receptor selectivity. For example, 3-pyridinyl analogs like VUAA1 and the target compound are potent Orco agonists, while 2-pyridinyl derivatives (e.g., OLC15) exhibit antagonism .
- Aryl group modifications influence physicochemical properties. The 3-methoxyphenyl group in the target compound improves solubility compared to hydrophobic alkylphenyl groups (e.g., 4-ethylphenyl in VUAA1) .
Biological Activity
The compound 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a member of the triazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 326.41 g/mol. Its structure features a triazole ring, a pyridine moiety, and a methoxyphenyl acetamide group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4OS |
| Molecular Weight | 326.41 g/mol |
| IUPAC Name | 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide |
| SMILES | CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC=NC=C3 |
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains and demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. For example:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics like vancomycin.
- Escherichia coli : Exhibited notable antibacterial activity with MIC values suggesting effectiveness against resistant strains .
Antifungal Activity
The triazole nucleus is known for its antifungal properties. Studies have shown that derivatives similar to this compound can inhibit fungal growth effectively against species such as Candida and Aspergillus. The mechanism often involves the disruption of ergosterol synthesis in fungal cell membranes .
Anti-inflammatory Effects
In vitro studies have indicated that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
The biological activity of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cellular proliferation in pathogens.
- Receptor Modulation : It can bind to specific receptors, altering signaling pathways associated with inflammation and infection.
- Cellular Disruption : By interfering with cellular processes such as DNA replication and protein synthesis, it exerts its antimicrobial effects .
Case Studies
Several studies have explored the biological activity of triazole derivatives similar to this compound:
- Antibacterial Screening : A study evaluated various triazole derivatives against E. coli and S. aureus, where compounds with similar structures showed promising results with MIC values ranging from 0.125 to 8 μg/mL .
- Antifungal Evaluation : Another investigation reported that triazoles exhibited potent antifungal activity against Candida albicans, with some derivatives showing MIC values significantly lower than traditional antifungals .
Q & A
Q. Characterization :
- NMR/IR Spectroscopy : Confirms functional groups (e.g., methoxy, pyridinyl) and structural integrity ().
- Mass Spectrometry : Validates molecular weight and fragmentation patterns ().
Basic: Which spectroscopic methods are critical for structural elucidation, and how are spectral discrepancies resolved?
- 1H/13C NMR : Essential for mapping proton environments (e.g., distinguishing pyridinyl vs. triazole protons) ().
- X-ray Crystallography : Resolves ambiguities in stereochemistry or tautomeric forms (e.g., triazole ring conformation) ().
- Resolution of Discrepancies : Compare experimental data with computational predictions (DFT calculations) or repeat synthesis under controlled conditions ().
Advanced: How can reaction yields be optimized while minimizing side products during S-alkylation?
- Key Parameters :
- Temperature : Controlled reflux (e.g., 150°C in ) to accelerate reactivity without decomposition.
- Catalysts : Zeolite (Y-H) or pyridine to enhance regioselectivity ().
- Solvent Choice : Polar aprotic solvents (DMF, MeOH) improve solubility of intermediates ().
- Side Product Mitigation : Use excess alkylating agents (1.2–1.5 eq.) and monitor reaction progress via TLC ().
Advanced: How should researchers address contradictions in reported biological activity data (e.g., anti-exudative vs. antiproliferative effects)?
- Methodological Adjustments :
- Dose Standardization : Compare studies using equivalent doses (e.g., 10 mg/kg in vivo vs. 50 µM in vitro) ().
- Structural Variants : Test analogs with modified substituents (e.g., 3-methoxyphenyl vs. 4-fluorophenyl) to isolate activity drivers ().
- Data Normalization : Use reference compounds (e.g., diclofenac sodium) as internal controls ().
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting antifungal activity?
-
Substituent Variation :
Position Modification Observed Effect Reference Pyridinyl (C5) Replace with furan Reduced anti-exudative activity Sulfanyl group Substitute with methyl Enhanced lipophilicity -
Computational Modeling : Docking studies (e.g., with fungal CYP51 enzyme) to predict binding affinities ().
Advanced: How can computational chemistry aid in predicting metabolic stability or toxicity?
- In Silico Tools :
- Validation : Cross-reference predictions with in vitro microsomal assays ().
Advanced: What experimental designs are optimal for resolving stability issues (e.g., decomposition in solution)?
- Stability Studies :
- Storage Conditions : Test degradation in DMSO vs. aqueous buffers at 4°C/-20°C ().
- Light Sensitivity : Conduct amber vial experiments to assess photolytic decomposition ().
- Stabilizers : Add antioxidants (e.g., BHT) or adjust pH to 6–7 to slow hydrolysis ().
Advanced: How can in vitro-in vivo discrepancies in pharmacokinetic profiles be addressed?
- PK/PD Modeling :
- Species-Specific Metabolism : Compare hepatic microsome data across rat/human models ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
